molecular formula C21H24N4O2 B12177802 2-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one

2-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one

Cat. No.: B12177802
M. Wt: 364.4 g/mol
InChI Key: DYZKPHWEIIAYGB-UHFFFAOYSA-N
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Description

2-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one is a complex organic compound that features a unique combination of functional groups, including an isoindolinone core, a piperazine ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Isoindolinone Core: This can be achieved through the cyclization of an appropriate phthalic anhydride derivative with an amine.

    Introduction of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the isoindolinone intermediate.

    Attachment of the Pyridine Moiety: The final step involves the coupling of the pyridine moiety to the piperazine ring, often through a reductive amination or similar reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the isoindolinone core.

    Reduction: Reduction reactions can target the carbonyl groups within the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the pyridine and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Conditions for substitution reactions vary, but often involve the use of strong bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic activity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and serotonin, share some structural similarities with the isoindolinone core.

    Piperazine Derivatives: Compounds like piperazine and its derivatives are structurally related due to the presence of the piperazine ring.

    Pyridine Derivatives: Pyridine-containing compounds, such as nicotinamide and pyridoxine, are similar due to the pyridine moiety.

Uniqueness

What sets 2-(2-oxo-2-{4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}ethyl)-2,3-dihydro-1H-isoindol-1-one apart is the combination of these three distinct functional groups within a single molecule. This unique structure imparts a range of potential biological activities and makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C21H24N4O2

Molecular Weight

364.4 g/mol

IUPAC Name

2-[2-oxo-2-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]ethyl]-3H-isoindol-1-one

InChI

InChI=1S/C21H24N4O2/c26-20(16-25-15-17-5-1-2-7-19(17)21(25)27)24-13-11-23(12-14-24)10-8-18-6-3-4-9-22-18/h1-7,9H,8,10-16H2

InChI Key

DYZKPHWEIIAYGB-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=N2)C(=O)CN3CC4=CC=CC=C4C3=O

Origin of Product

United States

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